1-Bromo-2-chloro-5-fluoro-4-(trifluoromethyl)benzene 1-Bromo-2-chloro-5-fluoro-4-(trifluoromethyl)benzene
Brand Name: Vulcanchem
CAS No.: 1345471-24-0
VCID: VC0035744
InChI: InChI=1S/C7H2BrClF4/c8-4-2-6(10)3(1-5(4)9)7(11,12)13/h1-2H
SMILES: C1=C(C(=CC(=C1Cl)Br)F)C(F)(F)F
Molecular Formula: C7H2BrClF4
Molecular Weight: 277.441

1-Bromo-2-chloro-5-fluoro-4-(trifluoromethyl)benzene

CAS No.: 1345471-24-0

Cat. No.: VC0035744

Molecular Formula: C7H2BrClF4

Molecular Weight: 277.441

* For research use only. Not for human or veterinary use.

1-Bromo-2-chloro-5-fluoro-4-(trifluoromethyl)benzene - 1345471-24-0

Specification

CAS No. 1345471-24-0
Molecular Formula C7H2BrClF4
Molecular Weight 277.441
IUPAC Name 1-bromo-2-chloro-5-fluoro-4-(trifluoromethyl)benzene
Standard InChI InChI=1S/C7H2BrClF4/c8-4-2-6(10)3(1-5(4)9)7(11,12)13/h1-2H
Standard InChI Key VVHBNEMABCKSMQ-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1Cl)Br)F)C(F)(F)F

Introduction

Chemical Identity and Fundamental Properties

1-Bromo-2-chloro-5-fluoro-4-(trifluoromethyl)benzene is characterized by a benzene ring substituted with bromine, chlorine, fluorine, and a trifluoromethyl group in specific positions. The presence of these four different substituents creates a unique electronic environment around the aromatic ring, influencing its reactivity patterns and physical characteristics.

Basic Chemical Identifiers

The compound's identification parameters are crucial for researchers and industry professionals to ensure proper handling, storage, and application in various processes.

ParameterValue
CAS Number1345471-24-0
Molecular FormulaC₇H₂BrClF₄
Molecular Weight277.441 g/mol
IUPAC Name1-bromo-2-chloro-5-fluoro-4-(trifluoromethyl)benzene
Standard InChIInChI=1S/C7H2BrClF4/c8-4-2-6(10)3(1-5(4)9)7(11,12)13/h1-2H
Standard InChIKeyVVHBNEMABCKSMQ-UHFFFAOYSA-N
SMILESC1=C(C(=CC(=C1Cl)Br)F)C(F)(F)F
PubChem Compound ID56776818
PropertyValue
Physical State (20°C)Liquid
DensityNot specifically reported, estimated 1.6-1.8 g/cm³ based on similar compounds
Boiling PointNot specifically reported, estimated >200°C based on similar compounds
Melting PointNot specifically reported
Flash PointNot specifically reported
SolubilityLikely soluble in common organic solvents (dichloromethane, chloroform, etc.)
LogPEstimated >3.5 (highly lipophilic)

The compound's high halogen content contributes to its relatively high density and lipophilicity, characteristics typical of polyhalogenated aromatics .

Synthesis Methodologies

The synthesis of 1-Bromo-2-chloro-5-fluoro-4-(trifluoromethyl)benzene typically involves several strategic halogenation steps of appropriately substituted benzene derivatives.

General Synthetic Approaches

The synthesis generally employs a sequence of halogenation reactions on benzene or pre-halogenated benzene derivatives. Several pathways may be employed:

  • Sequential halogenation of benzene with appropriate regioselectivity control

  • Trifluoromethylation of pre-halogenated benzene derivatives

  • Directed ortho-metalation strategies followed by halogenation

These synthetic routes typically require careful control of reaction conditions to achieve the desired substitution pattern.

Industrial Production Considerations

Industrial production of this compound likely involves optimized procedures with the following considerations:

  • Temperature control for selective halogenation

  • Use of appropriate catalysts to direct substitution

  • Purification processes such as distillation or recrystallization

  • Safety measures for handling reactive halogenating agents

The synthesis requires controlled conditions to optimize yield and minimize the formation of undesired isomers or byproducts.

Spectroscopic and Analytical Characterization

Spectroscopic methods play a crucial role in confirming the structure and purity of 1-Bromo-2-chloro-5-fluoro-4-(trifluoromethyl)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy would show a characteristic pattern for this compound:

  • Two aromatic protons appearing as doublets or doublet of doublets

  • Complex coupling patterns due to H-F coupling interactions

  • The absence of other signals confirming the substitution pattern

The ¹⁹F NMR would show distinctive signals for the trifluoromethyl group (typically around -60 ppm) and the aromatic fluorine (typically around -110 to -120 ppm).

Other Analytical Techniques

Additional techniques for characterization include:

  • Mass Spectrometry: Would show a distinctive isotope pattern due to the presence of bromine and chlorine

  • Infrared Spectroscopy: C-F stretching vibrations (1000-1300 cm⁻¹) and aromatic C-H stretching (3000-3100 cm⁻¹)

  • Gas or Liquid Chromatography: For purity assessment and separation

  • X-ray Crystallography: For definitive structural confirmation if crystalline samples are available

These techniques collectively provide comprehensive structural verification and purity assessment of the compound.

Applications and Uses

1-Bromo-2-chloro-5-fluoro-4-(trifluoromethyl)benzene serves as a valuable building block in various chemical domains due to its unique substitution pattern.

Synthetic Applications

The compound's primary utility lies in organic synthesis, where it serves as:

  • An advanced intermediate for pharmaceutical compounds

  • A building block for agrochemical development

  • A precursor for functional materials

  • A substrate for cross-coupling reactions (Suzuki, Negishi, Buchwald-Hartwig)

The presence of multiple halogen substituents provides various reactive sites for selective transformations, making it a versatile synthetic intermediate.

Structure-Activity Relationships

The specific arrangement of substituents in this compound contributes to its potential value in medicinal chemistry:

  • The trifluoromethyl group often enhances metabolic stability and lipophilicity

  • The halogen pattern can facilitate specific binding interactions with biological targets

  • The substitution pattern may provide distinct three-dimensional conformations

These features make the compound potentially valuable in the development of bioactive molecules with specific properties.

GHS ClassificationHazard Statement
Skin Irritation, Category 2H315: Causes skin irritation
Eye Irritation, Category 2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure, Category 3H335: May cause respiratory irritation

These classifications necessitate appropriate handling procedures to minimize exposure risks .

Precautionary Measures

Recommended safety precautions include:

  • Avoid breathing vapors (P261)

  • Wear protective gloves/protective clothing/eye protection/face protection (P280)

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338)

  • Store in a well-ventilated place. Keep container tightly closed (P403+P233)

The compound should be used with appropriate engineering controls such as fume hoods and personal protective equipment to minimize exposure .

Comparative Analysis with Related Compounds

Understanding the relationship between 1-Bromo-2-chloro-5-fluoro-4-(trifluoromethyl)benzene and similar compounds provides valuable context for its properties and applications.

Structural Analogues

Several related compounds with similar substitution patterns show interesting property variations:

CompoundCAS NumberKey DifferencesNotable Properties
1-Bromo-2-chloro-4-(trifluoromethyl)benzene402-04-0Lacks 5-fluoro substituentLower molecular weight (259.45 g/mol)
1-Bromo-5-chloro-2-fluoro-4-(trifluoromethyl)benzene2169005-64-3Different substituent positionsSimilar physical properties
1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene1260890-50-3Different fluoro positionSimilar reactivity profile
1-Bromo-2-chloro-5-fluoro-4-methylbenzene201849-17-4Methyl instead of trifluoromethylLower molecular weight (223.47 g/mol)

The substitution pattern significantly influences reactivity, with electron-withdrawing groups like trifluoromethyl producing different electronic effects compared to groups like methyl .

Reactivity Trends

The halogenation pattern in these compounds influences their reactivity in several ways:

These factors collectively determine the compound's behavior in various chemical transformations, particularly in substitution and coupling reactions .

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